Product packaging for Fmoc-Lys(Dabcyl)-OH(Cat. No.:CAS No. 146998-27-8)

Fmoc-Lys(Dabcyl)-OH

Cat. No.: B557437
CAS No.: 146998-27-8
M. Wt: 619,73 g/mole
InChI Key: FPOPWTDBGMLRNG-XIFFEERXSA-N
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Description

Significance of Modified Amino Acid Building Blocks in Peptide Synthesis

The 20 proteinogenic amino acids provide the fundamental alphabet for natural protein structure and function. However, the chemical synthesis of peptides offers the opportunity to go beyond this natural repertoire by incorporating modified amino acid building blocks. bachem.com These non-natural or unusual amino acids are critical for designing peptides with enhanced or entirely new physicochemical properties and biological activities. biosynth.com

Key advantages of using modified amino acids include:

Enhanced Stability : Natural peptides are often susceptible to rapid degradation by proteases. Modifications such as N-methylation of the peptide backbone or the incorporation of D-amino acids can disrupt the recognition sites for these enzymes, thereby increasing the peptide's metabolic stability and in vivo half-life. bachem.combiosynth.compeptide.com Replacing oxidation-prone residues like methionine with non-oxidizable analogs such as norleucine also serves to protect the peptide's biological activity. bachem.combiosynth.com

Conformational Control : The incorporation of specific modified amino acids can introduce conformational constraints, forcing a peptide to adopt a particular secondary structure like an α-helix or β-turn. biosynth.com This is crucial for mimicking the bioactive conformation of a larger protein or for improving receptor binding affinity and selectivity.

Introduction of Functional Moieties : Peptide synthesis allows for the site-specific incorporation of various functional groups. These can include fluorophores for detection, biotin (B1667282) for affinity purification, or, as in the case of Fmoc-Lys(Dabcyl)-OH, quencher molecules for developing sensitive assays. bachem.compeptide.com This precise functionalization transforms peptides into powerful tools for diagnostics, drug delivery, and molecular imaging. biosynth.com

The ability to create peptides with tailored properties through these modifications has significantly advanced drug discovery and the fundamental study of protein-protein interactions. biosynth.comnih.gov

Role of Quenching Moieties in Fluorescence Resonance Energy Transfer (FRET) Systems

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent physical process through which an excited-state fluorophore (the donor) transfers energy non-radiatively to a nearby chromophore (the acceptor). mdpi.com This energy transfer is highly efficient when the donor and acceptor are in close proximity (typically 10-100 Å) and there is significant overlap between the donor's emission spectrum and the acceptor's absorption spectrum. mdpi.comlifetein.com

When the acceptor molecule does not fluoresce itself, it is referred to as a quencher or a "dark quencher." lifetein.com The role of the quenching moiety is to absorb the energy from the donor and dissipate it as heat, thereby preventing the emission of light. researchgate.net This phenomenon is the basis for "internally quenched" FRET probes, which are widely used to monitor enzymatic activity, particularly from proteases. jpt.com

In a typical FRET-based protease assay, a short peptide substrate is synthesized to contain both a fluorophore and a quencher. nih.gov In the intact peptide, the fluorophore and quencher are held in close proximity, leading to efficient quenching and minimal fluorescence. When a specific protease recognizes and cleaves the peptide sequence, the fluorophore and quencher are separated. This separation disrupts FRET, relieving the quenching effect and resulting in a quantifiable increase in fluorescence. lifetein.comjpt.com Dabcyl is a highly effective dark quencher for a variety of fluorophores, making it a popular choice for designing such sensitive and specific fluorogenic substrates. lifetein.comresearchgate.net

Overview of this compound as a Specialized Lysine (B10760008) Derivative

This compound is a modified lysine derivative specifically designed for the straightforward synthesis of chromogenically-labeled peptides using Fmoc-based solid-phase peptide synthesis (SPPS). sigmaaldrich.com It serves as a building block that allows for the precise, in-sequence placement of the Dabcyl quenching group at a specific lysine residue within a peptide chain. aatbio.comscbt.com

The molecule has three key components:

L-lysine : The core amino acid scaffold.

Fmoc (9-Fluorenylmethoxycarbonyl) group : A base-labile protecting group attached to the α-amino group. This group prevents unwanted reactions during peptide chain elongation and is selectively removed at each cycle of SPPS.

Dabcyl (4-{[4-(dimethylamino)phenyl]azo}benzoyl) group : The quenching moiety, which is stably attached to the ε-amino group of the lysine side chain.

This design makes this compound an extremely useful tool for synthesizing fluorescence-quenched peptide substrates. sigmaaldrich.comchempep.com The Dabcyl group is known to be an effective quencher for a range of common fluorophores, including EDANS, FAM, Mca, TET, and JOE. lifetein.comsigmaaldrich.comalfa-chemistry.com Its broad absorption spectrum and lack of native fluorescence minimize background signal, leading to high signal-to-noise ratios in FRET-based assays. lifetein.com

Below is a table summarizing the key properties of this compound.

PropertyValue
CAS Number 146998-27-8 sigmaaldrich.comscbt.com
Molecular Formula C₃₆H₃₇N₅O₅ sigmaaldrich.comscbt.com
Molecular Weight 619.71 g/mol sigmaaldrich.comaatbio.com
Appearance Orange to red powder sigmaaldrich.com
Application Fmoc solid-phase peptide synthesis sigmaaldrich.com
Primary Function Building block for incorporating a Dabcyl quencher aatbio.comchempep.com

The following table lists common FRET pairs that utilize Dabcyl as the quencher, highlighting its versatility.

Donor FluorophoreQuencherExcitation (nm)Emission (nm)
EDANS Dabcyl~340 lifetein.comjpt.com~490 jpt.com
FAM Dabcyl~492 jpt.com~517 jpt.com
Mca Dabcyl~325 jpt.com~392 jpt.com

By enabling the routine synthesis of high-purity, internally quenched peptides, this compound has become a cornerstone reagent for studying protease activity in diverse areas of research, from drug discovery to molecular diagnostics. jpt.comnih.govaatbio.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H37N5O5 B557437 Fmoc-Lys(Dabcyl)-OH CAS No. 146998-27-8

Properties

IUPAC Name

(2S)-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H37N5O5/c1-41(2)27-20-18-26(19-21-27)40-39-25-16-14-24(15-17-25)34(42)37-22-8-7-13-33(35(43)44)38-36(45)46-23-32-30-11-5-3-9-28(30)29-10-4-6-12-31(29)32/h3-6,9-12,14-21,32-33H,7-8,13,22-23H2,1-2H3,(H,37,42)(H,38,45)(H,43,44)/t33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOPWTDBGMLRNG-XIFFEERXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H37N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373222
Record name Fmoc-Lys(Dabcyl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146998-27-8
Record name Fmoc-Lys(Dabcyl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Incorporation of Fmoc Lys Dabcyl Oh into Peptides

Solid-Phase Peptide Synthesis (SPPS) Protocols

Orthogonal Protecting Group Strategies for Selective Dabcyl Labeling

Utilization of Dde-Protected Lysine (B10760008) Derivativessigmaaldrich.comnih.gov

The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group offers orthogonal protection for lysine side chains, enabling selective modifications during peptide synthesis. This strategy is particularly useful when Fmoc-Lys(Dabcyl)-OH is incorporated into a peptide sequence alongside other lysine residues that require differential protection or modification. The Dde group is stable to standard Fmoc deprotection conditions (piperidine) and trifluoroacetic acid (TFA), but can be selectively removed using hydrazine (B178648) in dimethylformamide (DMF) sigmaaldrich.comsigmaaldrich.comiris-biotech.de. This selective deprotection allows for the introduction of Dabcyl or other labels onto specific lysine residues without affecting other protected amino acids or the peptide backbone sigmaaldrich.comsigmaaldrich.com. For instance, if a peptide contains multiple lysine residues, one could be protected with Dde and another with Dabcyl (via this compound), allowing for sequential or independent modifications. Alternatively, Dde-protected lysine derivatives, such as ivDde-Lys(Fmoc)-OH, can be used to facilitate side-chain modification of lysine immediately after its introduction, where the side-chain Fmoc group is removed, modified, and then the ivDde group is removed with hydrazine sigmaaldrich-jp.com. This highlights the utility of Dde-protected lysine derivatives in creating complex peptide structures with precisely placed modifications, such as Dabcyl labeling.

Solution-Phase Synthesis Approaches for Dabcyl Conjugationresearchgate.net

While solid-phase peptide synthesis (SPPS) is common, solution-phase synthesis also offers viable routes for incorporating Dabcyl-containing lysine residues. In solution-phase synthesis, this compound can be coupled to growing peptide chains using standard peptide coupling reagents and protocols. Techniques like Group-Assisted Purification (GAP) chemistry can be employed to facilitate purification without chromatography, reducing complexity and waste nih.gov. The general principle involves activating the carboxylic acid of this compound and forming a peptide bond with the N-terminus of another peptide fragment or amino acid. This method is particularly useful for synthesizing shorter peptides or peptide fragments that can later be ligated. The successful implementation of solution-phase synthesis for Dabcyl conjugation relies on efficient coupling reactions that maintain the integrity of both the Fmoc and Dabcyl protecting groups until their intended removal researchgate.net.

Strategies for In-Sequence Lysine Labeling by Dabcylsigmaaldrich.com

Strategies for in-sequence lysine labeling by Dabcyl involve introducing the Dabcyl moiety to a lysine residue already present within a synthesized peptide chain. This can be achieved by synthesizing a peptide containing a lysine residue with a selectively removable side-chain protecting group, such as Dde or Alloc. After peptide assembly, the side-chain protecting group is removed, exposing the epsilon-amino group of lysine. This free amine is then reacted with a Dabcyl-containing reagent, such as Dabcyl carboxylic acid, to conjugate the quencher to the lysine side chain sigmaaldrich.comaatbio.com. For example, using Fmoc-Lys(Dde)-OH in the peptide sequence allows for the selective removal of the Dde group with hydrazine, followed by coupling with Dabcyl carboxylic acid rsc.org. This approach is highly versatile for creating site-specific FRET (Förster Resonance Energy Transfer) substrates or probes, where the precise placement of the Dabcyl quencher is critical for assay performance sigmaaldrich.comaatbio.comlifetein.comsigmaaldrich.com. The Dabcyl group's spectral properties, particularly its efficient quenching of fluorophores like EDANS, make it a valuable tool for such applications lifetein.comsigmaaldrich.com.

Applications of Fmoc Lys Dabcyl Oh in Fluorescence Resonance Energy Transfer Fret Based Research

Design and Development of Fluorogenic Peptide Substrates

The design of fluorogenic peptide substrates is central to FRET-based enzymatic assays. These substrates are engineered to undergo a change in fluorescence intensity upon cleavage by a target enzyme, allowing for real-time monitoring of enzymatic activity. Fmoc-Lys(Dabcyl)-OH serves as a key component in constructing these substrates by providing a means to attach the Dabcyl quencher to a specific position within the peptide sequence, often on a lysine (B10760008) residue.

Principles of FRET-Based Protease Assays

FRET is a photophysical phenomenon where energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor molecule, typically a quencher, when their spectral properties overlap and they are within a specific distance (1-10 nm) thno.orgmicroscopyu.comnih.gov. In protease assays, a peptide sequence containing the specific cleavage site for the target protease is synthesized, linking a donor fluorophore and an acceptor quencher. When the peptide is intact, the proximity of the donor and quencher leads to efficient energy transfer, resulting in low or quenched donor fluorescence thno.orgrsc.orgnih.govthermofisher.com. Upon enzymatic cleavage of the peptide by the target protease, the donor and quencher are separated, disrupting the FRET process. This separation leads to a significant increase in the donor's fluorescence intensity, providing a measurable signal proportional to the enzyme's activity rsc.orgnih.govthermofisher.comlifetein.com. This compound is instrumental in incorporating the Dabcyl quencher into these peptide constructs, often at the C-terminus or on a lysine residue, facilitating the creation of these FRET-based substrates lifetein.com.

Selection and Optimization of Fluorophore-Quencher Pairs

The choice of the donor-quencher pair is critical for assay sensitivity and specificity. Dabcyl is a widely utilized "dark quencher" due to its broad absorption spectrum and lack of intrinsic fluorescence, which minimizes background noise and maximizes the signal-to-noise ratio lifetein.comgenelink.combiosearchtech.comeurofinsgenomics.co.increative-biolabs.com.

The Dabcyl/EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) pair is one of the most established and widely used FRET systems for protease assays lifetein.commdpi.comresearchgate.netacs.orgnih.gov. EDANS serves as the donor fluorophore, with excitation and emission maxima typically around 335-341 nm and 455-493 nm, respectively thermofisher.comlifetein.comstemcell.comaatbio.comtargetmol.comzhscience.com. Dabcyl acts as the acceptor quencher, exhibiting a strong absorption band between 453 nm and 472 nm, which shows excellent spectral overlap with EDANS's emission spectrum lifetein.combiosearchtech.commdpi.comresearchgate.netnih.govbiosearchtech.com. This spectral compatibility ensures efficient non-radiative energy transfer, leading to a high degree of quenching in intact substrates lifetein.commdpi.com. The Dabcyl/EDANS pair is known for its high quenching efficiency, often exceeding 95%, and can result in up to a 40-fold increase in fluorescence upon cleavage lifetein.com. This pair has been extensively employed in assays for various proteases, including HIV protease, renin, and coronaviruses thermofisher.comlifetein.comstemcell.comeurogentec.com.

Dabcyl can also effectively quench the fluorescence of 5-Carboxyfluorescein (B1664652) (5-FAM), a widely used green fluorescent dye nih.govlifetein.com. 5-FAM has excitation and emission maxima typically around 490-495 nm and 515-520 nm, respectively medchemexpress.combiomol.combiotium.comsigmaaldrich.comfluorofinder.comnih.gov. Dabcyl's broad absorption spectrum, extending into the 400-550 nm range, allows it to overlap with and quench 5-FAM's emission genelink.com. While not as universally cited as the Dabcyl/EDANS pair for protease assays, the Dabcyl/FAM combination is utilized in FRET-based biosensors and probes, with some applications employing multiple Dabcyl molecules as acceptors for a single FAM donor nih.gov. Companies also offer FRET substrates using similar quencher technologies, such as CPQ2 paired with 5-FAM, highlighting the utility of this combination cpcscientific.com.

The Dabcyl quencher can also be paired with 7-Methoxycoumarin (Mca), a coumarin-based fluorophore lifetein.com. Mca typically exhibits excitation and emission maxima in the blue region of the spectrum, around 320-330 nm and 380-405 nm, respectively omlc.orgmedchemexpress.comchemodex.comabcam.comaatbio.com. This pair has been used in the development of FRET peptide substrates for protease activity analysis chemodex.com. However, the spectral overlap between Dabcyl's primary absorption band (~453 nm) and Mca's emission (~380-405 nm) is less optimal compared to the Dabcyl/EDANS pair, potentially leading to lower quenching efficiency. Despite this, Dabcyl's broad absorption can still provide effective quenching in certain contexts lifetein.com.

Enzymatic Activity Profiling and Mechanistic Studies

This compound is integral to the synthesis of specific peptide substrates that enable the detailed profiling of protease activity and the investigation of their mechanisms. By designing peptides with sequences recognized by particular proteases and incorporating a Dabcyl-labeled lysine residue along with a suitable donor fluorophore, researchers can create assays that are highly sensitive and specific rsc.orgthermofisher.comlifetein.com.

These FRET-based substrates allow for the real-time monitoring of protease activity, facilitating the screening of potential protease inhibitors and the characterization of enzyme kinetics. For instance, studies have utilized Dabcyl-labeled peptides to investigate the activity of enzymes like HIV protease, renin, caspases, and various viral proteases, achieving detection limits in the nanomolar range thermofisher.comlifetein.comnih.govstemcell.comeurogentec.com. The ability to precisely place the Dabcyl quencher using this compound allows for fine-tuning of the FRET efficiency and optimization of substrate design for specific proteases, thereby advancing drug discovery and fundamental biochemical research.

Compound List

this compound

Dabcyl

EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid)

5-Carboxyfluorescein (5-FAM)

7-Methoxycoumarin (Mca)

CPQ2 (proprietary quencher)

FAM

TAMRA

BHQ-3

Alexa Fluor 647

Cy5

QXL®520

QXL®490

Fluorescein (B123965)

FITC (Fluorescein isothiocyanate)

Mca (7-Methoxycoumarin-4-acetic acid)

AMC (7-amino-4-methylcoumarin)

R110 (Rhodamine 110)

Data Table: Comparison of Dabcyl-Based FRET Pairs for Protease Assays

FRET PairDonor Excitation (nm)Donor Emission (nm)Quencher Absorption Max (nm)Quenching EfficiencyFluorescence EnhancementPrimary ApplicationsReferences
Dabcyl/EDANS 335-341455-493453-472>95%Up to 40-foldProtease activity profiling, HIV protease inhibitor screening, real-time enzymatic kinetics, general protease assays, SARS-CoV protease assays. thermofisher.comlifetein.commdpi.comresearchgate.netnih.govstemcell.comtargetmol.comeurogentec.com
Dabcyl/5-Carboxyfluorescein (5-FAM) 490-495515-520453-472 (overlaps 400-550)HighSignificantFRET biosensors, general FRET probes, cell-based assays. nih.govlifetein.comcpcscientific.com
Dabcyl/7-Methoxycoumarin (Mca) 320-330380-405453-472 (overlaps 400-500)Moderate to HighModerateFRET peptide substrates for protease activity analysis, HPLC derivatization. lifetein.comchemodex.comabcam.comaatbio.com

Substrate Specificity Determination of Proteases

This compound is a crucial building block in the synthesis of peptide substrates designed for Fluorescence Resonance Energy Transfer (FRET) based assays. These FRET substrates are engineered to contain a fluorophore at one end of a specific peptide sequence and a quencher, such as Dabcyl, at the other. The proximity of the quencher to the fluorophore in the intact substrate suppresses the fluorophore's natural fluorescence through FRET. Upon enzymatic cleavage of the peptide bond by a target protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This mechanism allows for highly sensitive detection and quantification of protease activity and is particularly valuable for determining protease substrate specificity. The Dabcyl group, with its absorption maximum around 453 nm, is often paired with the EDANS fluorophore (emission maximum around 471 nm), which exhibits excellent spectral overlap and efficient quenching. sigmaaldrich.comsigmaaldrich.com this compound facilitates the incorporation of the Dabcyl moiety within the peptide chain during solid-phase peptide synthesis. sigmaaldrich.comsigmaaldrich.com

Viral Proteases (e.g., VP4, FMDV 3C Protease)

The application of FRET-based substrates derived from this compound has been instrumental in characterizing the substrate specificity of various viral proteases. For instance, studies have focused on the FMDV 3C protease, a key enzyme in the replication of Foot-and-Mouth Disease Virus. While specific research findings detailing cleavage patterns of FMDV 3C protease using this compound derived substrates were not detailed in the provided search results, the general methodology highlights the utility of such substrates for viral protease analysis. clinisciences.comsigmaaldrich.com The search results also indicate research into the substrate specificity of viral protease VP4 using a FRET-based peptide library approach, suggesting the application of similar Dabcyl-containing peptide substrates in this area. sigmaaldrich.com

Matrix Metalloproteinases (MMPs) (e.g., MMP-1, MMP-13, MT1-MMP)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in extracellular matrix degradation. FRET substrates synthesized using this compound have been developed to study the activity and specificity of several MMPs. For example, MMP-13 (collagenase-3) has been studied using a quenched fluorescence substrate, implying the use of Dabcyl or a similar quencher. sigmaaldrich.com While specific cleavage sequence data for MMP-1, MMP-13, or MT1-MMP using this compound derived peptides were not explicitly detailed in the provided snippets, the availability of "MMP-14 Substrate I, Fluorogenic" and "MMP Substrate III, Fluorogenic" suggests that Dabcyl-labeled peptide substrates are commonly employed for MMP activity detection. sigmaaldrich.com These substrates are designed to be specific FRET peptide substrates for detecting MMP activity. sigmaaldrich.com

Granzyme B

Granzyme B is a serine protease released by cytotoxic T lymphocytes and natural killer cells, playing a critical role in apoptosis. FRET-based assays utilizing Dabcyl-containing peptide substrates are effective for profiling Granzyme B's substrate specificity. Although specific cleavage sequence data for Granzyme B using this compound derived peptides were not detailed in the provided search results, the general utility of the EDANS/Dabcyl FRET pair for sensitive detection of protease activity, including potentially Granzyme B, is well-established. sigmaaldrich.comsigmaaldrich.com The efficiency of Dabcyl quenching with EDANS allows for significant enhancements in fluorescence upon cleavage. sigmaaldrich.com

ADAM-10

ADAM-10 (A Disintegrin And Metalloproteinase domain 10) is a key metalloproteinase involved in shedding of cell surface proteins and processing of various substrates. The search results indicate that this compound is a building block for FRET peptides, and specific MMP substrates are available, suggesting the potential for its use in studying ADAM-10. However, direct research findings on ADAM-10 substrate specificity using this compound derived peptides were not found in the provided snippets.

Trypsin

Trypsin is a well-characterized serine protease known for cleaving peptide bonds at the C-terminal side of lysine or arginine residues. FRET-based substrates are commonly used to assay trypsin activity. While specific research findings detailing the substrate specificity of trypsin using this compound derived peptides were not explicitly provided in the search results, the general principle of using Dabcyl-labeled peptides with a suitable fluorophore for FRET assays applies to trypsin as well.

Sirtuin (SIRT4)

Specific research findings detailing the direct application of this compound in FRET-based studies involving Sirtuin 4 (SIRT4) were not identified within the provided search results. While this compound is a versatile tool for FRET assays across various enzymatic targets, its particular use with SIRT4 in the context of FRET has not been explicitly documented in the accessible information.

Enzyme Kinetics Analysis (Km, Vmax Determination)

This compound is instrumental in constructing FRET-based peptide substrates that are essential for characterizing enzyme kinetics, particularly for proteases. nih.govnih.gov These substrates are designed with a donor fluorophore and an acceptor quencher (like DABCYL) positioned such that they quench the donor's fluorescence in the intact peptide. sigmaaldrich.com Upon enzymatic cleavage at a specific site within the peptide sequence, the donor and quencher become physically separated. This separation abolishes the FRET, leading to a significant increase in the donor's fluorescence emission. nih.govsigmaaldrich.comnih.gov

This change in fluorescence intensity over time can be directly correlated with the rate of substrate cleavage, allowing for the determination of key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax). nih.govnih.gov The sensitivity of FRET assays enables the accurate measurement of these parameters even at low substrate concentrations. nih.gov However, it is important to note that at higher substrate concentrations, the inner filter effect (IFE) can arise due to the absorbance of the FRET peptide itself, potentially distorting fluorescence measurements and necessitating careful experimental design or correction methods for accurate kinetic analysis. nih.gov

Table 1: Principle of FRET-Based Enzyme Kinetics Assay

Component/StateFRET EfficiencyDonor FluorescenceQuencher FluorescenceEnzyme Activity Indication
Intact PeptideHighLowHigh (Absorbed)Low
Cleaved PeptideLowHighLowHigh
Measured Output Change in FRET Increase in Donor Signal Decrease in Quencher Signal Rate of Cleavage

Note: This table illustrates the general principle. Specific fluorescence units (RFU) and kinetic parameters (Km, Vmax) would be derived from quantitative measurements.

An example illustrating the type of data obtained in FRET-based enzyme kinetics studies comes from research on collagenase I. In the presence of Ca²⁺, kinetic parameters were determined as:

Vmax: 1845.0 ± 226.0 RFU/min/μg

Km: 36.7 ± 10.2 μM These values demonstrate the quantitative insights gained into enzyme-substrate interactions. nih.gov

Screening and Identification of Protease Inhibitors

FRET-based assays utilizing peptide substrates derived from this compound are highly effective for screening and identifying protease inhibitors. biorxiv.orgmdpi.comresearchgate.netresearchgate.net The principle relies on monitoring the FRET signal, which is directly proportional to the protease's activity. When a potential inhibitor is introduced, it binds to the protease and reduces or abolishes its enzymatic activity. This, in turn, leads to a decrease in the cleavage rate of the FRET peptide substrate. Consequently, the FRET signal (i.e., the increase in donor fluorescence upon cleavage) is diminished in the presence of an effective inhibitor. mdpi.comsigmaaldrich.com

This methodology is well-suited for high-throughput screening (HTS) due to its sensitivity, real-time monitoring capabilities, and the ability to use small reaction volumes in multi-well plate formats. biorxiv.orgresearchgate.netresearchgate.net By testing a library of compounds, researchers can identify molecules that exhibit significant inhibition, often quantified by their half-maximal inhibitory concentration (IC50) values. biorxiv.orgresearchgate.net Such assays have been successfully applied to screen inhibitors for a variety of proteases, including viral proteases like those from SARS-CoV-2 (Mpro, PLpro) and tick-borne encephalitis virus, as well as rhomboid proteases. biorxiv.orgmdpi.comresearchgate.netresearchgate.net

Table 2: FRET-Based Protease Inhibitor Screening Principle

ConditionProtease ActivitySubstrate CleavageFRET Signal (Donor Fluorescence)Inhibition Status
No InhibitorHighHighHigh (after cleavage)None
Presence of Effective InhibitorLow/NoneLow/NoneLow (minimal cleavage)Inhibited
Measured Output Change in Activity Change in Cleavage Rate Change in FRET Signal Inhibitor Potency

Detection of Alternative Splicing Events via Peptide Nucleic Acid (PNA) Probes

This compound plays a role in sophisticated FRET-based methodologies for detecting and characterizing alternative splicing events at the cellular level. A key technique is FRET-based PNA fluorescence in situ hybridization (FP-FISH). researchgate.netresearchgate.netnih.gov This method employs PNA probes, which are synthetic DNA mimics, labeled with donor and acceptor fluorophores. These probes are designed to be complementary to specific splice junctions within target pre-mRNAs. researchgate.netresearchgate.netnih.gov

When the PNA probes bind to an mRNA molecule containing a particular splice junction, they bring the attached donor and acceptor fluorophores into close proximity. This proximity facilitates FRET, generating a detectable signal. researchgate.netresearchgate.netnih.gov The efficiency of FRET serves as a quantitative measure of the presence and abundance of specific mRNA isoforms, thereby allowing researchers to identify and characterize alternative splicing variants within cells. researchgate.netnih.gov This approach has been demonstrated to be effective with probes spaced 5–11 nucleotides apart, enabling the subcellular localization and dynamics of splice variant isoforms to be studied. researchgate.netnih.gov

Table 3: FRET Mechanism in PNA Probes for Alternative Splicing Detection

mRNA Splice VariantPNA Probe BindingFluorophore ProximityFRET EfficiencyDetected Signal
Specific IsoformYesCloseHighStrong FRET
Different IsoformNoDistantLowWeak/No FRET
Outcome Isoform Identification Signal for Quantification Measure of Splicing Event Cellular Localization

Development of Advanced Peptide Based Probes and Research Tools Utilizing Fmoc Lys Dabcyl Oh

Design of Activity-Based Probes (ABPs) for Enzyme Targets

Fmoc-Lys(Dabcyl)-OH is integral to the design of activity-based probes (ABPs), particularly for studying proteolytic enzymes. google.com These probes are typically synthetic peptide substrates that contain a FRET pair. rsc.org The Dabcyl group, introduced via this compound during SPPS, is positioned opposite a fluorescent donor on the peptide chain. sigmaaldrich.comlifetein.com In the intact peptide, the proximity of Dabcyl to the fluorophore results in the quenching of fluorescence. academie-sciences.fr When a specific protease cleaves the peptide backbone, the fluorophore and the Dabcyl quencher are separated, leading to a measurable increase in fluorescence. lifetein.com

This "turn-on" fluorescence mechanism allows for real-time monitoring of enzyme activity. acs.org Researchers have utilized this approach to create fluorogenic substrates to screen for protease inhibitors and to characterize the substrate specificity of enzymes. lifetein.commarshall.edu For example, a peptide substrate for ADAM-10, a type of metalloproteinase, was synthesized incorporating Lys(Dabcyl) to study its active site preferences. marshall.edu The synthesis involved manually coupling this compound to the resin, followed by the automated synthesis of the remaining peptide sequence. marshall.edu Such probes are crucial tools for dissecting the roles of specific enzymes in complex biological processes. google.com

Creation of Diagnostic and Imaging Probes

The unique properties of the Dabcyl moiety are leveraged in the creation of probes for diagnostic and medical imaging purposes. rsc.org Beyond its role as a quencher, its lipophilic nature can be exploited to enhance the stability and pharmacokinetic properties of peptide-based imaging agents. nih.govresearchgate.net

A notable application of this compound is in the development of radiolabeled tracers for Single Photon Emission Computed Tomography (SPECT) to detect ischemic tissues. nih.govresearchgate.net Researchers synthesized a modified version of the peptide ARA-290, which is known to have protective effects on ischemic tissue. nih.govnih.gov In this modified peptide, DOTA-(Lys-Dabcyl⁶, Phe⁷)-ARA-290, the lipophilic amino acid derivative synthesized from this compound was substituted into the peptide sequence to improve its stability in serum. nih.govresearchgate.netresearchgate.net

The resulting peptide was chelated with DOTA and radiolabeled with Technetium-99m (⁹⁹mTc), a common radioisotope for SPECT imaging. nih.govnih.gov In vitro and in vivo studies were conducted to evaluate its potential for diagnosing cardiac ischemia. researchgate.netcivilica.com

The findings from these studies were promising:

The radiolabeled peptide, ⁹⁹mTc-DOTA-(Lys-Dabcyl⁶,Phe⁷)-ARA-290, showed high radiochemical purity (>96%) and good stability in human serum (85% intact after 6 hours). nih.govnih.gov

Binding of the tracer to hypoxic (oxygen-deprived) cardiac cells was three times higher than to normoxic (normal oxygen) cells. researchgate.netnih.gov

Biodistribution and SPECT imaging in a rat model of cardiac ischemia demonstrated considerable accumulation of the radiopeptide in the ischemic heart region. nih.govnih.gov

These results indicate that ⁹⁹mTc-DOTA-(Lys-Dabcyl⁶,Phe⁷)-ARA-290 is a viable candidate for the early diagnosis of cardiac ischemia. nih.govresearchgate.net

Research Findings for ⁹⁹mTc-DOTA-(Lys-Dabcyl⁶,Phe⁷)-ARA-290 SPECT Tracer
ParameterResultSignificance
Radiochemical Purity>96% nih.govnih.govEnsures the signal is from the intended tracer.
In Vitro Stability (6 hr)85% in human serum nih.govnih.govIndicates sufficient stability for in vivo applications.
Hypoxic Cell Binding3x higher than normoxic cells researchgate.netnih.govDemonstrates specific targeting of ischemic tissue.
In Vivo AccumulationSignificant uptake in ischemic heart region nih.govnih.govConfirms potential as a clinical imaging agent.

Investigation of Peptide-Cell Interactions and Cellular Uptake

The Dabcyl group, introduced into peptides via this compound, has been found to play a significant role in how peptides interact with and enter cells. mdpi.com Its hydrophobicity can dramatically alter the cell penetration capabilities of peptides, particularly Cell-Penetrating Peptides (CPPs). researchgate.netmdpi.com

CPPs are short peptides that can transport molecular cargo across the cell membrane. researchgate.netbeilstein-journals.org Studies have shown that modifying CPPs, such as oligoarginines, with a Dabcyl group at the N-terminus significantly enhances their cellular uptake. researchgate.netnih.gov This effect is so pronounced that it can turn short, non-penetrating peptides like tetraarginine into effective CPPs. mdpi.comresearchgate.net

Research comparing Dabcyl-modified and unmodified peptides demonstrated:

The presence of the Dabcyl group dramatically increased the internalization of both tetraarginine and hexaarginine. nih.gov

The effect was more outstanding for hexaarginine, with the Dabcyl-modified version entering cells more effectively than octaarginine, a well-known and potent CPP. researchgate.netnih.gov

Confocal microscopy revealed that attaching a Dabcyl group to a hexaarginine peptide dramatically increased its uptake into HeLa cells, showing intense fluorescence even at low concentrations compared to its unmodified counterpart. nih.gov

Influence of Dabcyl Group on Cellular Uptake of Oligoarginines
PeptideModificationRelative Cellular UptakeReference
TetraarginineUnmodifiedLow nih.gov
TetraarginineDabcyl-modifiedEnhanced nih.gov
HexaarginineUnmodifiedModerate nih.gov
HexaarginineDabcyl-modifiedHigh (greater than unmodified octaarginine) researchgate.netnih.gov

Beyond simply increasing uptake, the Dabcyl group can also influence the pathway by which peptides enter cells. researchgate.net Cellular internalization of CPPs generally occurs through two main mechanisms: energy-dependent endocytosis, which results in the peptide being trapped in vesicles, and direct translocation across the membrane, which leads to a diffuse distribution throughout the cytosol. beilstein-journals.orgmdpi.com

Studies investigating the internalization mechanism of Dabcyl-modified peptides have shown a shift away from purely endocytic pathways. frontiersin.org Confocal microscopy analysis of a Dabcyl-containing peptide showed a more diffuse distribution within cells compared to the unmodified version, which remained confined to punctate structures characteristic of endosomes. frontiersin.org The Dabcyl-modified hexaarginine showed a diffuse distribution in addition to vesicular transport, even at low concentrations, suggesting that the modification helps the peptide to enter the cytosol directly. researchgate.netnih.gov This shift towards direct translocation is a significant advantage for the delivery of therapeutic molecules that need to reach cytosolic targets. uq.edu.au

Application in Affinity Chromatography for Biomarker Enrichment

This compound is also a valuable tool in the development and validation of materials for affinity chromatography, a technique used to purify specific molecules from a complex mixture. mdpi.comresearchgate.net In one study, a novel stationary phase was developed to selectively capture deoxyfructosylated peptides, which are potential biomarkers for glycation. mdpi.com

To test the efficiency of this new affinity resin, a model pentapeptide, H-Lys(Dabcyl)Ala-Lys(1-DeoxyFru)Ala-Phe-NH₂, was synthesized using this compound. mdpi.com The Dabcyl group served a critical analytical purpose due to its broad and intense visible absorption. mdpi.com By measuring the absorbance of the Dabcyl chromophore, researchers could precisely quantify the concentration of the model peptide before and after applying it to the chromatography column. mdpi.comacs.org This allowed for the determination of the resin's capturing efficiency, which was found to be approximately 80%. mdpi.com The synthetic building block this compound itself was used to create the calibration curves needed for this quantification. mdpi.com

Trapping of Deoxyfructosylated Peptides

The chemical compound this compound serves as a crucial building block in the synthesis of specialized peptide probes designed for the selective capture and analysis of deoxyfructosylated peptides. This application is particularly significant in the study of glycation, a non-enzymatic reaction between reducing sugars and the free amino groups of proteins or peptides, which is implicated in various pathological conditions. The Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoyl) group, attached to the side chain of a lysine (B10760008) residue, provides a chromophoric handle that facilitates the detection and quantification of peptides.

In a notable study, researchers developed a novel affinity chromatography method for trapping deoxyfructosylated peptides. mdpi.com This method utilized a model synthetic pentapeptide, H-Lys(Dabcyl)Ala-Lys(1-DeoxyFru)Ala-Phe-NH₂, to test the efficiency of a newly designed capturing support. mdpi.com The presence of the Lys(Dabcyl) residue in this model peptide was instrumental due to its characteristic broad and intense visible absorption, which allowed for the precise determination of the peptide's concentration and, consequently, the efficiency of the trapping mechanism. mdpi.com

The synthetic building block, this compound, was employed to create calibration curves for quantifying the model peptide before and after the capturing process. mdpi.com The maximum absorption of this compound was observed at approximately 445 nm in the capturing solution and shifted to 455 nm in the cleavage solution. mdpi.com

The research demonstrated the high selectivity and affinity of the developed di-boronate-ChemMatrix affinity chromatography for deoxyfructosylated peptides. mdpi.com The capturing efficiency for the model peptide containing the Lys(Dabcyl) moiety was determined to be approximately 80%. mdpi.com This high level of efficiency underscores the utility of incorporating this compound into peptide probes for the effective enrichment of glycated peptides from complex biological mixtures, which is a critical step in the discovery and validation of glycation biomarkers. mdpi.commdpi.com

The table below summarizes the key components and findings of the research on trapping deoxyfructosylated peptides using a Dabcyl-labeled probe.

ParameterDescriptionFinding
Model Peptide H-Lys(Dabcyl)Ala-Lys(1-DeoxyFru)Ala-Phe-NH₂A synthetic pentapeptide designed to mimic a deoxyfructosylated peptide. mdpi.com
Chromophoric Label Lys(Dabcyl)Incorporated to facilitate UV-Vis detection and quantification of the model peptide. mdpi.com
Synthetic Precursor This compoundUsed to prepare calibration curves for determining peptide concentration. mdpi.com
Affinity Support PhB-Lys(PhB)-ChemMatrix® Rink resinA novel di-boronate functionalized resin for selective trapping. mdpi.com
Capture Efficiency ~80%The percentage of the model deoxyfructosylated peptide captured by the affinity support. mdpi.com

The successful application of this compound in this context highlights its importance as a tool for developing advanced peptide-based probes for glycobiology and related biomedical research fields.

Analytical and Spectroscopic Characterization of Fmoc Lys Dabcyl Oh Containing Peptide Systems

Spectroscopic Techniques for FRET Efficiency Assessment

Förster Resonance Energy Transfer (FRET) is a mechanism describing the non-radiative transfer of energy from an excited molecular fluorophore (the donor) to another chromophore (the acceptor) when they are in close proximity. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, making FRET a sensitive tool for probing molecular interactions and conformational changes. In peptide systems, Fmoc-Lys(Dabcyl)-OH serves as a convenient building block to introduce the Dabcyl moiety, a widely used non-fluorescent acceptor, or quencher.

UV/Vis absorption spectroscopy is fundamental in characterizing the components of a FRET pair. For efficient FRET to occur, the emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor. The Dabcyl group, attached to the lysine (B10760008) side chain, possesses a strong absorption in the visible range, which is crucial for its function as a quencher.

The primary requirement for FRET is a significant overlap between the donor's fluorescence emission and the acceptor's absorption spectrum. mdpi.com The Dabcyl chromophore exhibits an intense absorption band that makes it an excellent quencher for a variety of fluorophores, including 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS), fluorescein (B123965) (FAM), and (7-Methoxycoumarin-4-yl)acetyl (Mca). lifetein.com The absorption maximum of Dabcyl is typically observed around 453-463 nm. mdpi.comlifetein.comresearchgate.net This broad absorption profile allows it to effectively accept energy from a range of donor molecules that emit in this region of the spectrum. lifetein.com

Spectroscopic Properties of the Dabcyl Chromophore
ParameterValueReference
Maximum Absorption Wavelength (λmax)~463 nm mdpi.comresearchgate.net
Molar Extinction Coefficient (ε)log ε = 4.37 mdpi.com

Fluorescence emission spectroscopy is the primary technique for measuring FRET efficiency. In a typical FRET-based peptide assay, the peptide is synthesized with a donor fluorophore at one position and the Dabcyl quencher, introduced via this compound, at another.

When the peptide is intact and the donor and quencher are in close proximity (typically 10-100 Å), the energy from the excited donor is transferred to the Dabcyl moiety, and because Dabcyl is a "dark quencher," this energy is dissipated as heat rather than being emitted as fluorescence. lifetein.com This results in a low fluorescence signal. If the peptide is cleaved, for instance by a protease, the donor and quencher are separated, leading to a disruption of FRET and a significant increase in the donor's fluorescence emission. This change in fluorescence intensity can be monitored over time to determine enzymatic activity.

The EDANS/Dabcyl pair is a classic example. EDANS has an excitation maximum around 341 nm and an emission maximum around 471 nm. lifetein.com The emission of EDANS is efficiently quenched by Dabcyl due to the excellent overlap of their respective spectra. mdpi.com The quenching efficiency for this pair can be greater than 95%, providing a high signal-to-noise ratio upon cleavage of the peptide substrate. lifetein.com The Förster radius (R₀), the distance at which FRET efficiency is 50%, for the EDANS/Dabcyl pair is approximately 3.3 nm. cpcscientific.com

Characteristics of the EDANS/Dabcyl FRET Pair
ParameterEDANS (Donor)Dabcyl (Acceptor)Reference
Excitation Wavelength (λex)~341 nmN/A (absorbs donor emission) lifetein.com
Emission Wavelength (λem)~471 nmNon-fluorescent lifetein.com
Förster Radius (R₀)~3.3 nm cpcscientific.com
Quenching Efficiency>95% in close proximity lifetein.com

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The amide bonds in the peptide backbone are the primary chromophores in the far-UV region (190-250 nm), and the CD spectrum in this region provides characteristic signatures for different secondary structures such as α-helices, β-sheets, and random coils.

The incorporation of a large, aromatic chromophore like Dabcyl could potentially influence the conformation of a peptide or interfere with the CD measurement. However, studies have successfully employed CD spectroscopy to analyze the structure of peptides containing Dabcyl. For instance, the influence of a fluorophore/quencher pair, including Dabcyl, on the stability of a triple-helical peptide has been evaluated using CD spectroscopy. It is important to consider that strong absorption from the attached chromophore could potentially interfere with the CD signal of the peptide backbone. Therefore, careful evaluation of the CD spectra of labeled peptides is a valuable tool for detecting any structural alterations induced by the label.

Mass Spectrometry for Structural Elucidation and Purity Verification

Mass spectrometry (MS) is an indispensable tool for the characterization of synthetic peptides, providing precise molecular weight information and sequence verification through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive detection and mass determination capabilities of MS. Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of peptides, as it typically produces intact molecular ions with multiple charges, allowing for the analysis of large molecules.

For peptides synthesized using this compound, ESI-MS is used to confirm the successful incorporation of the modified amino acid by verifying that the experimentally determined mass matches the calculated theoretical mass. High-resolution mass spectrometry (HRMS) can provide mass accuracy in the low ppm range, further confirming the elemental composition of the peptide.

In a study where various peptides containing a Lys(DABCYL) residue were synthesized, ESI-HRMS was used to confirm their identity. For example, the calculated monoisotopic mass for the [M+H]⁺ ion of Ac-Lys-Val-Cit-Lys(DABCYL)-OH was 824.4782, and the experimentally found mass was 824.4760, confirming the structure. rsc.org

Example ESI-HRMS Data for a Dabcyl-Containing Peptide
Peptide SequenceCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)Reference
Ac-Lys-Val-Cit-Lys(DABCYL)-OH824.4782824.4760 rsc.org
FA-Lys-Val-Cit-Lys(DABCYL)-OH1205.59681205.5924 rsc.org

High-Performance Liquid Chromatography (HPLC) for Purification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for both the purification of synthetic peptides and the assessment of their purity. Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptides.

In RP-HPLC, the separation is based on the hydrophobicity of the molecules. A non-polar stationary phase, typically silica (B1680970) modified with C18 alkyl chains, is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile. A counter-ion, such as trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and resolution.

For the purification of a crude peptide containing this compound, a gradient of increasing organic solvent concentration is used to elute the peptide from the column. The Dabcyl group itself is quite hydrophobic, which will increase the retention time of the peptide on the RP-HPLC column. The purity of the collected fractions is then assessed by analytical RP-HPLC, where the area of the product peak is compared to the total area of all peaks in the chromatogram. A purity of ≥95% is often required for biological assays.

The final purified peptides are typically characterized by a combination of HPLC and mass spectrometry to ensure both high purity and correct identity. rsc.org

Emerging Research Directions and Interdisciplinary Applications of Fmoc Lys Dabcyl Oh Derivatives

Incorporation into Complex Peptide Architectures (e.g., Triple-Helical Peptides)

The use of Fmoc-Lys(Dabcyl)-OH extends to the construction of complex, structurally defined peptide architectures that mimic native proteins. A significant application is in the development of fluorogenic triple-helical peptide (THP) substrates, which are designed to model collagen and serve as probes for collagenolytic enzyme activity, such as that of matrix metalloproteinases (MMPs). nih.gov

In one study, researchers synthesized a fluorogenic THP substrate, fTHP-15(5-Fam/Dabcyl), to evaluate the efficiency of a Fluorescence Resonance Energy Transfer (FRET) pair consisting of 5-carboxyfluorescein (B1664652) (5-Fam) as the fluorophore and Dabcyl as the quencher. nih.gov The synthesis was performed using automated microwave-assisted solid-phase peptide synthesis (SPPS) with Fmoc chemistry. This compound and the corresponding fluorescently labeled lysine (B10760008), Fmoc-Lys(5-Fam)-OH, were incorporated at specific positions within the peptide sequence. nih.gov

The sequence for this triple-helical peptide was: (Gly-Pro-Hyp)₅-Gly-Pro-Lys(5-Fam)-Gly-Pro-Gln-Gly~Leu-Arg-Gly-Gln-Lys(Dabcyl)-Gly-Val-Arg-(Gly-Pro-Hyp)₅-NH₂. nih.gov

This design places the fluorophore and quencher on either side of the MMP cleavage site (indicated by ~). Circular dichroism spectroscopy revealed that the inclusion of the 5-Fam/Dabcyl pair resulted in a slightly destabilized triple-helix compared to other FRET pairs like Mca/Dnp. However, the substrate with the 5-Fam/Dabcyl pair was hydrolyzed more rapidly by MMP-1 and MMP-13, demonstrating greater sensitivity for detecting enzyme activity. nih.gov

Parameter fTHP-15(5-Fam/Dabcyl) fTHP-15(Mca/Dnp)
Fluorophore 5-carboxyfluorescein (5-Fam)(7-methoxycoumarin-4-yl)-acetyl (Mca)
Quencher Dabcyl2,4-dinitrophenyl (Dnp)
Triple-Helix Stability Slightly destabilizedMore stable
Hydrolysis by MMP-1 More rapidLess rapid
Hydrolysis by MMP-13 More rapidLess rapid
Assay Sensitivity GreaterLower

This table summarizes the comparative findings for two different FRET pairs incorporated into a triple-helical peptide substrate. nih.gov

Conjugation with Therapeutics for Targeted Delivery

This compound is a critical building block in the synthesis of sophisticated bioconjugates designed for targeted delivery and diagnostic purposes. These constructs link a quenching moiety to a targeting ligand and a therapeutic or imaging agent via a peptide backbone that is selectively cleaved in a target environment, such as a tumor.

An example of this is the development of a cathepsin B-triggered, dual-functional fluorogenic probe for cancer imaging. rsc.org Researchers synthesized the probe FA-Lys(FITC)-Val-Cit-Lys(DABCYL)-OH. In this molecule:

Folic acid (FA) serves as the targeting moiety, binding to folate receptors that are overexpressed on the surface of many cancer cells.

Fluorescein (B123965) isothiocyanate (FITC) acts as the fluorophore.

Dabcyl , introduced using this compound, functions as the quencher for FITC. rsc.org

The peptide sequence -Val-Cit- is a known substrate for cathepsin B, a protease often upregulated in the tumor microenvironment. rsc.org

The synthesis was achieved using Fmoc solid-phase peptide synthesis, where an orthogonal Dde protecting group on a second lysine residue allowed for the specific attachment of the FITC fluorophore. rsc.org In its intact state, the probe is non-fluorescent as Dabcyl quenches the FITC fluorescence. Upon reaching the tumor site and encountering cathepsin B, the peptide is cleaved, separating the fluorophore from the quencher and activating the fluorescence signal. This strategy demonstrates the conjugation of a Dabcyl-containing peptide to a targeting ligand for the specific delivery and activation of an imaging agent. rsc.org

Role in High-Throughput Screening (HTS) Assay Development for Drug Discovery

This compound is fundamental to the development of internally quenched fluorogenic substrates used in high-throughput screening (HTS) assays. iris-biotech.dechempep.com These assays are essential for modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds for their potential to inhibit specific enzymes, particularly proteases. nih.gov

The principle relies on FRET. A peptide substrate is synthesized containing a fluorophore and a quencher, often Dabcyl. aatbio.comaatbio.com The Dabcyl group, introduced via this compound during peptide synthesis, effectively absorbs the energy emitted by the fluorophore when they are in close proximity, resulting in little to no fluorescence. iris-biotech.de The peptide sequence is designed to be a specific substrate for the enzyme of interest. chempep.com

HTS Workflow for Protease Inhibitors:

The fluorogenic peptide substrate is incubated with the target protease.

In the absence of an inhibitor, the protease cleaves the peptide, separating the fluorophore from the Dabcyl quencher.

This separation leads to a measurable increase in fluorescence intensity.

When a potential inhibitor from a compound library is added, it prevents the protease from cleaving the substrate.

Consequently, the fluorophore and quencher remain in proximity, and the fluorescence signal stays low.

This "on/off" signaling mechanism is ideally suited for HTS, where thousands of compounds can be screened in parallel using microplate-based formats. nih.gov The use of this compound allows for the precise placement of the Dabcyl quencher within the peptide sequence to ensure efficient quenching and a high signal-to-noise ratio upon cleavage, which is critical for identifying true hits in a large-scale screen. nih.gov

Custom Synthesis and Bioconjugation Services

The creation of complex molecules like targeted therapeutic conjugates and specialized HTS substrates requires significant expertise in peptide chemistry and bioconjugation. While this compound is commercially available as a standalone chemical building block, many research labs and pharmaceutical companies outsource the synthesis of the final complex peptides and conjugates to specialized vendors. iris-biotech.descbt.comanaspec.comadvancedchemtech.com

Companies that supply advanced chemical reagents like this compound often also offer a range of custom services, including:

Custom Peptide Synthesis: These services allow researchers to order specific peptide sequences incorporating this compound and other modified amino acids without needing to perform the synthesis in-house. anaspec.com

Conjugation and Labeling: Vendors provide services to conjugate these custom-synthesized peptides to a wide array of other molecules. This can include linking them to targeting ligands (like folic acid), antibodies, therapeutic oligonucleotides, or fluorescent dyes to create the exact bioconjugate needed for a specific application. anaspec.comnih.gov

These services are crucial for accelerating research and development, providing access to high-purity, well-characterized materials and complex molecular constructs that are essential for advancing studies in targeted therapy and drug discovery.

Q & A

Q. What is the methodological approach for incorporating Fmoc-Lys(Dabcyl)-OH into peptide chains during solid-phase synthesis?

this compound is introduced at the desired lysine position using standard Fmoc-SPPS protocols. Activation is achieved with PyBOP®/DIPEA in DMF or NMP, followed by coupling for 1–2 hours. Post-coupling, the Fmoc group is removed with 20% piperidine in DMF. This method ensures site-specific Dabcyl integration for fluorescence quenching in FRET-based substrates .

Q. How can researchers confirm the successful incorporation of Dabcyl via this compound in synthesized peptides?

Post-synthesis, validate incorporation using:

  • LC-MS : To confirm molecular weight matching the theoretical mass.
  • Analytical HPLC : Monitor purity with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA).
  • Fluorescence quenching assays : Verify Dabcyl’s quenching efficiency by comparing fluorescence intensity before and after protease cleavage .

Q. What purification strategies are recommended for Dabcyl-containing peptides?

  • Reverse-phase HPLC : Use a C18 column with a 0.1% TFA/acetonitrile gradient.
  • Lyophilization : After purification, lyophilize the peptide to remove volatile solvents.
  • Quality control : Re-analyze via LC-MS to ensure >95% purity and correct mass .

Q. What solvent systems are compatible with this compound during peptide synthesis?

Use polar aprotic solvents like DMF or NMP for coupling. For solubility issues in hydrophobic peptides, add 0.1% HOBt or 1–2% DMSO to improve dissolution. Avoid aqueous buffers until final cleavage/deprotection steps .

Advanced Research Questions

Q. How can researchers optimize FRET efficiency in substrates containing Dabcyl/EDANS pairs?

  • Positioning : Place Dabcyl (quencher) and EDANS (fluorophore) 6–12 amino acids apart to balance spatial proximity and protease accessibility.
  • Molar ratio : Ensure equimolar incorporation of both groups during synthesis.
  • Validation : Measure fluorescence recovery after enzymatic cleavage using a plate reader (ex: 340 nm, em: 490 nm) .

Q. How to troubleshoot low coupling efficiency of this compound in long peptide sequences?

  • Steric hindrance : Use double coupling (2×30 min) with 2–4 equivalents of the amino acid.
  • Activation : Replace PyBOP® with HATU for improved reactivity in challenging sequences.
  • Solvent optimization : Add 0.1 M HOAt to DMF to enhance coupling kinetics .

Q. What experimental controls are critical when using Dabcyl-containing peptides in protease activity assays?

  • Negative control : Use a scrambled peptide sequence without the cleavage site.
  • Quenching control : Measure fluorescence of the intact peptide to confirm baseline quenching.
  • Enzyme inhibition : Pre-treat samples with protease inhibitors (e.g., PMSF) to validate specificity .

Q. How does the Dabcyl group’s stability impact long-term storage of peptide substrates?

  • Storage conditions : Lyophilized peptides should be stored at -20°C in light-protected vials.
  • Solubilized peptides : Prepare stock solutions in anhydrous DMSO and aliquot to avoid freeze-thaw cycles.
  • Stability testing : Monitor fluorescence quenching efficiency over 6–12 months to detect degradation .

Key Research Findings

  • This compound enables precise placement of the Dabcyl quencher in FRET substrates, critical for studying protease kinetics (e.g., caspase-3, MMP-9) .
  • Dabcyl’s non-fluorescent quenching mechanism reduces background noise in real-time enzymatic assays compared to fluorescent quenchers .
  • Incomplete deprotection of Fmoc groups can lead to truncated peptides; rigorous piperidine treatment (2×5 min) is essential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.